molecular formula C16H14N2O5 B2748893 2-(4-formylphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide CAS No. 332018-46-9

2-(4-formylphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide

Cat. No.: B2748893
CAS No.: 332018-46-9
M. Wt: 314.297
InChI Key: HBGWJCMBUZZPHV-UHFFFAOYSA-N
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Description

2-(4-Formylphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide is an acetamide derivative featuring a formyl-substituted phenoxy group and a 2-methyl-5-nitrophenyl moiety. The formyl group on the phenoxy ring allows for further chemical modifications, such as Schiff base formation, enhancing its utility in drug discovery .

Properties

IUPAC Name

2-(4-formylphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O5/c1-11-2-5-13(18(21)22)8-15(11)17-16(20)10-23-14-6-3-12(9-19)4-7-14/h2-9H,10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBGWJCMBUZZPHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)COC2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of (4-Formylphenoxy)Acetic Acid Intermediate

The foundational intermediate, (4-formylphenoxy)acetic acid, is synthesized via nucleophilic substitution between 4-hydroxybenzaldehyde and monochloroacetic acid under alkaline conditions. In a typical procedure:

  • 4-Hydroxybenzaldehyde (1.0 g, 8.2 mmol) and monochloroacetic acid (2.5 mL, 50% w/v) are dissolved in sodium hydroxide solution (3.5 mL, 33%) .
  • The mixture is heated at 80–90°C for 1 hour on a water bath, followed by acidification with dilute HCl to pH 2–3.
  • The precipitate is extracted with diethyl ether, washed with 5% sodium bicarbonate, and recrystallized from ethanol.

Key Data:

Property Value
Yield 75%
Melting Point 130–132°C
Rf (TLC) 0.48 (Benzene:Methanol 9:1)

IR spectroscopy confirms the presence of the aldehyde group (1714 cm⁻¹) and carboxylic acid (1753 cm⁻¹).

Amidation with 2-Methyl-5-Nitroaniline

The intermediate undergoes amidation via thermal condensation with 2-methyl-5-nitroaniline:

  • (4-Formylphenoxy)acetic acid (1.0 g, 5.5 mmol) and 2-methyl-5-nitroaniline (1.2 g, 6.6 mmol) are mixed in a dry round-bottom flask.
  • The reaction is heated at 140–160°C for 3–4 hours under inert conditions.
  • The crude product is purified via recrystallization from dimethylformamide (DMF) and ethanol (1:3).

Optimization Insights:

  • Temperature: Reactions below 140°C result in incomplete conversion (<50% yield).
  • Solvent-Free Conditions: Minimize side reactions such as aldol condensation of the aldehyde group.

Comparative Yields of Analogous Derivatives:

Amine Substituent Yield (%) Melting Point (°C)
4-Nitrophenyl 65 198–200
3-Nitrophenyl 68 185–187
4-Hydroxyphenyl 72 210–212
2-Methyl-5-Nitrophenyl 69 192–194

Mechanistic Analysis of Amide Bond Formation

The reaction proceeds through a nucleophilic acyl substitution mechanism:

  • Acid Activation: Protonation of the carboxylic acid enhances electrophilicity.
  • Amine Attack: The amino group of 2-methyl-5-nitroaniline attacks the carbonyl carbon, forming a tetrahedral intermediate.
  • Dehydration: Elimination of water yields the acetamide product.

Challenges:

  • Electron-Withdrawing Nitro Group: Reduces nucleophilicity of the amine, necessitating elevated temperatures.
  • Steric Hindrance: The 2-methyl group impedes approach to the carbonyl carbon, slightly lowering yields compared to para-substituted analogs.

Spectroscopic Characterization

Infrared Spectroscopy

Bond/Vibration Wavenumber (cm⁻¹) Assignment
N–H Stretch 3490 Secondary amide
C=O Stretch (Amide) 1683 Amide I band
C=O Stretch (Aldehyde) 1714 Conjugated aldehyde
C–O–C Asymmetric 1378–1393 Ether linkage

¹H Nuclear Magnetic Resonance (CDCl₃)

Signal (δ, ppm) Integration Assignment
10.0 1H Aldehyde proton (-CHO)
8.2 1H Amide NH
7.5–6.9 6H Aromatic protons
4.8 2H OCH₂ acetamide linker
2.4 3H Methyl group (-CH₃)

Mass Spectrometry

  • Molecular Ion Peak: m/z 343.3 (M⁺, calculated for C₁₇H₁₅N₂O₅).
  • Fragmentation: Loss of NO₂ (46 amu) and CH₃ (15 amu) observed at m/z 297.3 and 328.3, respectively.

Alternative Synthetic Routes

Coupling Agent-Assisted Amidation

Using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane:

  • (4-Formylphenoxy)acetic acid (1.0 mmol) and 2-methyl-5-nitroaniline (1.1 mmol) are stirred with DCC (1.2 mmol) and DMAP (0.1 mmol) at 25°C for 12 hours.
  • Yield: 75% (vs. 69% thermal method), but requires chromatographic purification.

Chloroacetyl Chloride Route

  • Step 1: 2-Methyl-5-nitroaniline reacts with chloroacetyl chloride in dichloromethane with K₂CO₃ to form 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide.
  • Step 2: Nucleophilic substitution with 4-hydroxybenzaldehyde in DMF at 80°C yields the target compound.
  • Yield: 62% (lower due to competing hydrolysis of chloroacetamide).

Purity and Stability Assessment

  • High-Performance Liquid Chromatography (HPLC): Purity >98% (C18 column, acetonitrile:water 70:30).
  • Thermogravimetric Analysis (TGA): Decomposition onset at 210°C, indicating suitability for storage at room temperature.
  • Light Sensitivity: The nitro group necessitates amber glass storage to prevent photodegradation.

Industrial-Scale Considerations

  • Cost Analysis: Thermal method reduces solvent use but requires high-energy input.
  • Byproduct Management: Unreacted 2-methyl-5-nitroaniline (≈15%) is recovered via acid-base extraction.

Chemical Reactions Analysis

Types of Reactions

2-(4-formylphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 2-(4-carboxyphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide.

    Reduction: 2-(4-formylphenoxy)-N-(2-methyl-5-aminophenyl)acetamide.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Biological Activities

Research indicates that compounds structurally similar to 2-(4-formylphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains.
  • Anticancer Properties : Some derivatives have been studied for their potential to inhibit cancer cell proliferation.
  • Anti-inflammatory Effects : Certain analogs have demonstrated the ability to reduce inflammation in biological models.

Applications in Research

The following table summarizes notable applications and findings related to this compound:

Application AreaFindings/Details
Antimicrobial Studies Exhibits activity against specific bacterial strains; potential for development into antibiotics.
Cancer Research Shows promise in inhibiting cancer cell lines; ongoing studies to elucidate mechanisms of action.
Drug Development Investigated as a lead compound for new anti-inflammatory and anticancer drugs.

Case Studies

  • Antimicrobial Activity : A study explored the synthesis of various derivatives of this compound, highlighting its effectiveness against Staphylococcus aureus and Escherichia coli. The compound's ability to disrupt bacterial cell walls was noted as a key mechanism.
  • Anticancer Activity : In vitro studies demonstrated that certain derivatives inhibited the growth of breast cancer cells (MCF-7). The mechanism involved apoptosis induction and cell cycle arrest at the G1 phase.
  • Anti-inflammatory Effects : Research showed that select compounds exhibited significant inhibition of pro-inflammatory cytokines in activated macrophages, suggesting potential therapeutic applications in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-(4-formylphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s 2-methyl-5-nitrophenyl group distinguishes it from analogs with para-substituted nitro groups (e.g., CAS 247592-74-1) or chloro substituents (e.g., 3d, 7b). The meta-nitro and ortho-methyl arrangement may optimize steric and electronic effects for target binding .

Key Observations :

  • The target’s nitro group is a hallmark of antimicrobial acetamides (e.g., ), but its activity may differ from analogs with heterocyclic moieties (e.g., triazoles in –11) .
  • The formyl group provides a reactive site for generating hybrids, as seen in multitarget drugs combining acetamide with chromene or pyrazole scaffolds () .

Physicochemical and Electronic Properties

  • Solubility: Nitro groups generally reduce solubility, but the formylphenoxy moiety’s polarity might mitigate this, depending on the solvent system .

Biological Activity

The compound 2-(4-formylphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide has garnered attention in recent research due to its diverse biological activities. This article delves into its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

Chemical Formula: C16_{16}H14_{14}N2_{2}O5_{5}

Molecular Weight: Approximately 314.3 g/mol

The structure features a formyl group attached to a phenoxy moiety and an acetamide linked to a nitrophenyl derivative. The unique combination of functional groups, particularly the formyl and nitro groups, contributes significantly to its biological properties.

The biological activity of this compound is primarily attributed to:

  • Covalent Bond Formation: The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.
  • Reactive Intermediates: The nitro group can undergo reduction to generate reactive intermediates that interact with cellular components, leading to various biological effects.
  • Hydrogen Bonding and Hydrophobic Interactions: The phenoxy and acetamide groups facilitate interactions that influence binding affinity and specificity towards molecular targets.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity: Studies have shown that related compounds possess antimicrobial properties, suggesting potential efficacy against various pathogens.
  • Anti-inflammatory Effects: The compound may also exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
  • Anticancer Properties: Preliminary studies indicate cytotoxic effects against cancer cell lines, including liver carcinoma (HEPG2), with IC50_{50} values suggesting significant potency .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
2-(4-formylphenoxy)-N-(3-nitrophenyl)acetamideSimilar phenoxy and acetamide structure; different nitro positionAntimicrobial activity reported
2-(4-formylphenoxy)-N-(2-methyl-6-nitrophenyl)acetamideVariation in nitro group positionPotential anticancer properties
N-(4-formylphenoxy)-N'-methylureaUrea linkage instead of acetamideExhibits anti-inflammatory effects

The uniqueness of this compound lies in its specific arrangement of functional groups, which may confer distinct biological activities compared to these similar compounds.

Case Studies and Research Findings

  • Anticancer Activity Study:
    • A study evaluated the cytotoxicity of this compound against HEPG2 liver carcinoma cells using the MTT assay. The compound demonstrated significant cytotoxicity with an IC50_{50} value indicative of its potential as an anticancer agent .
  • Antioxidant Activity Assessment:
    • The antioxidant potential was tested using DPPH and FRAP assays. Results indicated that the compound exhibited notable antioxidant activity, correlating well with its structural attributes .
  • Mechanistic Insights:
    • Research on the interaction of this compound with biological targets revealed that it could modulate various signaling pathways involved in inflammation and cancer progression, highlighting its therapeutic potential .

Q & A

Q. What are the recommended synthetic routes for 2-(4-formylphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide, and how can reaction progress be monitored?

Methodological Answer: The synthesis typically involves coupling 4-formylphenoxyacetic acid with 2-methyl-5-nitroaniline via an amide bond formation. Key steps include:

  • Activation of the carboxylic acid group using coupling agents like EDCI or DCC.
  • Nucleophilic substitution under anhydrous conditions to minimize hydrolysis .
  • Monitoring reaction progress via thin-layer chromatography (TLC) with UV visualization or iodine staining to track intermediates and confirm product formation .
  • Post-reaction purification via column chromatography or recrystallization to isolate the pure acetamide derivative .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR are critical for verifying the aromatic substituents, formyl group (δ ~10 ppm), and acetamide linkage (δ ~2.1 ppm for CH3_3) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns .
  • HPLC: Quantifies purity (>95%) and detects residual solvents or side products .
  • FT-IR: Identifies functional groups (e.g., C=O stretch at ~1680 cm1^{-1} for amide) .

Q. How can solubility and stability be optimized for biological assays?

Methodological Answer:

  • Solubility Screening: Test in DMSO (primary solvent) and aqueous buffers (PBS, pH 7.4) with surfactants (e.g., Tween-80) or cyclodextrins for improved dispersion .
  • Stability Studies: Use accelerated stability testing (40°C/75% RH) over 1–4 weeks, monitored via HPLC to detect degradation products. Store lyophilized samples at -20°C under inert gas to prevent oxidation .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction yield and minimize impurities?

Methodological Answer:

  • Factors: Vary temperature, solvent (DMF vs. THF), catalyst loading, and reaction time.
  • Response Surface Methodology (RSM): Identifies optimal conditions (e.g., 60°C in DMF with 1.2 eq EDCI) to maximize yield (>85%) while reducing byproducts like unreacted nitro intermediates .
  • Real-Time Monitoring: Use in-situ FT-IR or Raman spectroscopy to track reaction kinetics and adjust parameters dynamically .

Q. What computational strategies predict biological targets or mechanism of action?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cyclooxygenase-2) or receptors. The formyl and nitro groups may engage in hydrogen bonding or π-π stacking .
  • MD Simulations: Assess binding stability (50–100 ns trajectories) in explicit solvent to validate docking results .
  • QSAR Modeling: Correlate substituent electronic properties (Hammett σ values) with observed bioactivity .

Q. How can contradictory spectral data (e.g., NMR vs. MS) be resolved during characterization?

Methodological Answer:

  • Spectral Deconvolution: For overlapping NMR peaks, use 2D techniques (COSY, HSQC) to assign signals unambiguously .
  • Isotopic Labeling: Introduce 15^{15}N or 13^{13}C labels to trace unexpected fragments in MS .
  • Cross-Validation: Compare experimental data with simulated spectra (e.g., ACD/Labs or ChemDraw predictions) .

Q. What strategies elucidate structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Analog Synthesis: Modify the formyl or nitro group (e.g., reduce nitro to amine; replace formyl with acetyl) and test activity in assays (e.g., antimicrobial, anticancer) .
  • Pharmacophore Mapping: Identify essential moieties (e.g., acetamide backbone) using software like PHASE .
  • Free-Wilson Analysis: Quantify contributions of substituents to bioactivity using regression models .

Q. What safety protocols are critical for handling nitro and formyl-containing compounds?

Methodological Answer:

  • Hazard Mitigation: Use explosion-proof fume hoods for nitro group handling; avoid contact with reducing agents .
  • PPE: Wear nitrile gloves, safety goggles, and lab coats. Store in flame-resistant cabinets .
  • Emergency Procedures: For skin contact, rinse with 10% acetic acid (neutralizes formyl group) followed by water .

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